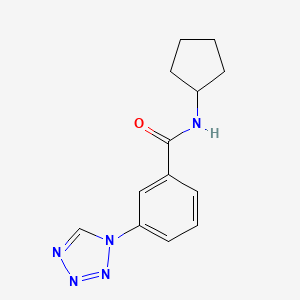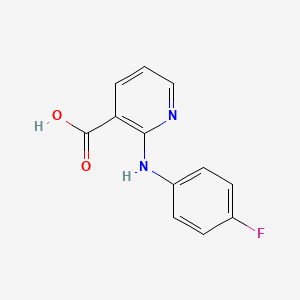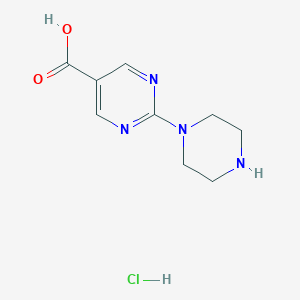![molecular formula C16H24N2OS B2827630 N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide CAS No. 298193-66-5](/img/structure/B2827630.png)
N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is an organic compound that integrates a piperidine ring, a benzo[b]thiophene core, and an acetamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Stepwise Synthesis:
Piperidine Introduction: Begin with 4,5,6,7-tetrahydrobenzo[b]thiophene. Employ nucleophilic substitution to introduce the piperidin-1-ylmethyl group.
Acetamidation: React the intermediate with acetic anhydride under mild conditions to form the acetamide group.
Cyclization Method:
Formation of Piperidine Ring: Utilize cyclization reactions, starting from precursors that lead to the piperidin-1-ylmethyl configuration.
Final Product Formation: Employ condensation reactions to attach the acetamide group.
Industrial Production Methods:
Batch Production: Often utilizes stepwise organic synthesis in controlled reaction vessels.
Continuous Flow Synthesis: Employs advanced continuous reactors for a streamlined and efficient production process, reducing by-products and enhancing yield.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation at the sulfur atom of the thiophene ring or at the piperidine nitrogen.
Reduction: Reduction reactions can reduce the acetamide group to an amine under strong reductive conditions.
Substitution: The aromatic ring allows for electrophilic substitution reactions, given the appropriate activating groups.
Common Reagents and Conditions:
Oxidation: Utilizing oxidants such as hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA).
Reduction: Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration under controlled conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Halo- and nitro-substituted: derivatives from substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Utilized as an intermediate in synthesizing complex organic molecules.
Acts as a precursor for producing biologically active compounds.
Biology and Medicine:
Investigated for its potential as a pharmacophore in drug design.
May serve as a ligand in receptor studies, aiding in the understanding of receptor-ligand interactions.
Industry:
Applied in material sciences for developing novel polymers and materials with unique properties.
Mécanisme D'action
The compound exerts its effects through interaction with specific molecular targets:
Binding Affinity: Exhibits binding affinity towards certain receptor sites, modulating their biological activity.
Pathways Involved: Can influence pathways related to neurotransmission, as the piperidine ring is a common motif in neuromodulatory agents.
Comparaison Avec Des Composés Similaires
N-(3-(Methylpiperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Similar structure but with a methyl group, showing differences in solubility and receptor affinity.
N-(3-(Morpholin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Incorporates a morpholine ring instead of piperidine, leading to variations in chemical reactivity and biological effects.
What do you think of this article so far? Shall we delve deeper into any specific section?
Propriétés
IUPAC Name |
N-[3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-12(19)17-16-14(11-18-9-5-2-6-10-18)13-7-3-4-8-15(13)20-16/h2-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQLANSRWPQUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2827547.png)
![3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2827548.png)


![N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B2827557.png)
![2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2827561.png)
![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2827563.png)
![2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2827564.png)


![4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2827567.png)
![5-(Cyclobutylmethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2827568.png)


